N-(2H-1,3-benzodioxol-5-ylmethyl)aniline

Description

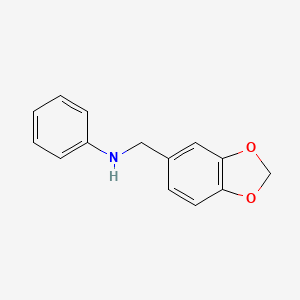

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-4-12(5-3-1)15-9-11-6-7-13-14(8-11)17-10-16-13/h1-8,15H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPTUQPYCPKYRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277698 | |

| Record name | N-Phenyl-1,3-benzodioxole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3526-42-9 | |

| Record name | N-Phenyl-1,3-benzodioxole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3526-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyl-1,3-benzodioxole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(2H-1,3-benzodioxol-5-ylmethyl)aniline (CAS 3526-42-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2H-1,3-benzodioxol-5-ylmethyl)aniline, with a CAS registry number of 3526-42-9, is a secondary amine that incorporates two key pharmacophores: the 1,3-benzodioxole ring and an N-phenyl group.[1] The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl group, is a prevalent structural motif in a wide array of natural products and synthetic compounds exhibiting significant biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline, tailored for professionals in chemical research and drug development.

Chemical and Physical Properties

This section details the fundamental chemical and physical characteristics of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline.

Table 1: General and Computed Properties

| Property | Value | Source |

| CAS Number | 3526-42-9 | [1] |

| Molecular Formula | C₁₄H₁₃NO₂ | [1] |

| Molecular Weight | 227.26 g/mol | [1] |

| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)aniline | |

| SMILES | C1OC2=C(O1)C=C(C=C2)CNC3=CC=CC=C3 | [1] |

| Topological Polar Surface Area | 30.5 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 3 |

Synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline

The most direct and widely employed method for the synthesis of N-substituted benzylanilines is through reductive amination.[3][4][5] This one-pot reaction involves the condensation of an aldehyde with a primary amine to form an imine intermediate, which is subsequently reduced to the corresponding secondary amine. For the synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline, this involves the reaction of piperonal (1,3-benzodioxole-5-carbaldehyde) with aniline.

Reaction Scheme

Caption: Synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline.

Experimental Protocol: Reductive Amination using Sodium Borohydride

This protocol is a representative procedure based on established methods for reductive amination.[3][5][6]

Materials:

-

Piperonal (1,3-benzodioxole-5-carbaldehyde)

-

Aniline

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Silica gel (for column chromatography)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve piperonal (1.0 equivalent) and aniline (1.0-1.2 equivalents) in methanol or THF.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the appearance of a new spot corresponding to the imine.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours or until TLC analysis indicates the complete consumption of the imine intermediate.

-

-

Work-up:

-

Quench the reaction by carefully adding deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent can be gradually increased to facilitate the separation of the product from any unreacted starting materials or byproducts.

-

Combine the fractions containing the pure product and evaporate the solvent to yield N-(2H-1,3-benzodioxol-5-ylmethyl)aniline.

-

Analytical Characterization

The structure and purity of the synthesized N-(2H-1,3-benzodioxol-5-ylmethyl)aniline should be confirmed by various spectroscopic methods. The following are the expected spectral characteristics based on the analysis of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzodioxole and aniline rings, the methylene protons of the benzodioxole ring, the benzylic methylene protons, and the N-H proton of the secondary amine.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the aromatic carbons appearing in the downfield region and the aliphatic carbons in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch: A sharp to moderately broad peak around 3400 cm⁻¹.

-

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

-

C=C aromatic ring stretches: Several sharp peaks in the 1600-1450 cm⁻¹ region.

-

C-N stretch: In the 1350-1250 cm⁻¹ region.

-

C-O-C stretch (benzodioxole): Strong absorptions in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 227, corresponding to the molecular weight of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline. Fragmentation patterns may include the loss of the aniline or piperonyl groups.

Safety and Handling

-

Aniline (Starting Material): Aniline is toxic and can be absorbed through the skin. It is a suspected carcinogen and mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Piperonal (Starting Material): Piperonal may cause skin and eye irritation.

-

N-Substituted Anilines: Many N-substituted anilines are classified as toxic if swallowed, in contact with skin, or if inhaled. They may cause damage to organs through prolonged or repeated exposure.

-

Sodium Borohydride (Reagent): Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. It can also cause skin and eye irritation.

General Handling Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

-

Avoid inhalation of dust, vapors, or mists.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Potential Applications

Derivatives of 1,3-benzodioxole are of significant interest in medicinal chemistry due to their diverse biological activities. While the specific applications of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline are not extensively documented, its structural motifs suggest potential utility as:

-

A scaffold for the synthesis of novel bioactive molecules: The secondary amine functionality provides a reactive site for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.

-

An intermediate in the synthesis of more complex heterocyclic systems.

-

A candidate for evaluation in various biological assays, given the known pharmacological properties of related benzodioxole and aniline derivatives.

Conclusion

This technical guide provides a detailed overview of the chemical properties, synthesis, and analytical considerations for N-(2H-1,3-benzodioxol-5-ylmethyl)aniline. The outlined reductive amination protocol offers a reliable method for its preparation. As with any chemical compound, particularly those with potential biological activity, thorough characterization and adherence to strict safety protocols are paramount. This information serves as a valuable resource for researchers and scientists engaged in the synthesis and development of novel chemical entities.

References

-

Appchem. N-(2H-1,3-Benzodioxol-5-ylmethyl)aniline. Available from: [Link].

-

PubChem. N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline. National Center for Biotechnology Information. PubChem Compound Database; CID=682326. Available from: [Link].

-

PubChem. N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine. National Center for Biotechnology Information. PubChem Compound Database; CID=280251. Available from: [Link].

-

Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. SciELO México. Available from: [Link].

-

N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. MDPI. Available from: [Link].

-

Tahir, M. N., et al. (2010). N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3293. Available from: [Link].

-

Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21. Available from: [Link].

-

Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions. Available from: [Link].

-

Asiri, A. M., et al. (2011). N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2071. Available from: [Link].

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link].

-

The Role of Sodium Borohydride in Reductive Amination. Oreate. Available from: [Link].

-

PrepChem. Synthesis of [[1-{(1,3-Benzodioxol-5-yl)methyl}propyl]thio]acetic acid. Available from: [Link].

-

Reductive Amination - Common Conditions. Organic Chemistry Portal. Available from: [Link].

- Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan.

-

Penchev, P., & Stoitsov, D. (2025). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2025(3), M2052. Available from: [Link].

-

(E)-1-(1,3-Benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one. ResearchGate. Available from: [Link].

- PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. Google Patents.

-

To prepare Aniline yellow (para amino azobenzene) from benzene diazonium chloride and aniline. BYJU'S. Available from: [Link].

-

Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. ResearchGate. Available from: [Link].

-

N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine. Cheméo. Available from: [Link].

-

The Synthesis of Azo Dyes. University of New Brunswick. Available from: [Link].

-

Experiment 17. The preparation of acetanilide from aniline. The University of the West Indies at Mona, Jamaica. Available from: [Link].

Sources

- 1. appchemical.com [appchemical.com]

- 2. N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine | C11H15NO2 | CID 280251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scielo.org.mx [scielo.org.mx]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]

- 6. scispace.com [scispace.com]

An In-Depth Technical Guide to N-(2H-1,3-benzodioxol-5-ylmethyl)aniline: Molecular Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2H-1,3-benzodioxol-5-ylmethyl)aniline, a secondary amine featuring both a benzodioxole and an aniline moiety, represents a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, including its SMILES notation, and delves into established methodologies for its synthesis and purification. Furthermore, it explores the potential biological activities and therapeutic applications of this compound class, drawing insights from related N-benzyl aniline and 1,3-benzodioxole derivatives. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents.

Molecular Structure and Chemical Identity

N-(2H-1,3-benzodioxol-5-ylmethyl)aniline possesses a well-defined molecular architecture that is key to its chemical properties and potential biological interactions.

Table 1: Chemical Identity of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline [1]

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO₂ |

| Molecular Weight | 227.26 g/mol |

| CAS Number | 3526-42-9 |

| SMILES Notation | C1=CC=C(C=C1)NCC2=CC3=C(C=C2)OCO3 |

The structure features a central secondary amine linkage between a phenyl group and a methyl group attached to the 5-position of a 1,3-benzodioxole ring system. The 1,3-benzodioxole moiety, also known as methylenedioxyphenyl, is a common functional group in natural products and synthetic compounds with diverse biological activities.

Caption: General workflow for the synthesis via reductive amination.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol outlines a common and effective method for the reductive amination of piperonal with aniline. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent suitable for this transformation. [2] Materials:

-

Piperonal (1.0 eq)

-

Aniline (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a stirred solution of piperonal (1.0 eq) and aniline (1.1 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). [2]3. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. [2]6. Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-(2H-1,3-benzodioxol-5-ylmethyl)aniline. [3] Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, broad substrate scope. | More expensive than other borohydrides. |

| Sodium Cyanoborohydride (NaBH₃CN) | Cost-effective, effective at neutral pH. | Toxic cyanide byproduct, requires careful handling. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Green" method, high yielding for large scale. | Requires specialized equipment (hydrogenator). |

Purification and Characterization

Purification of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline is typically achieved by column chromatography. [3]The purity of the final compound should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods.

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the aniline and benzodioxole rings, a singlet for the methylenedioxy protons, a singlet or triplet for the benzylic methylene protons, and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display the corresponding signals for all the carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching, C-H aromatic and aliphatic stretching, and C-O-C stretching of the dioxole ring.

Potential Biological Activities and Therapeutic Applications

While specific biological data for N-(2H-1,3-benzodioxol-5-ylmethyl)aniline is limited in publicly available literature, the structural motifs present in the molecule, namely the N-benzyl aniline and the 1,3-benzodioxole moieties, are associated with a wide range of pharmacological activities.

Insights from N-Benzyl Aniline Derivatives

N-benzyl aniline derivatives are a class of compounds that have demonstrated significant potential in drug discovery. They have been investigated for a variety of biological activities, including:

-

Antibacterial Activity: Certain N-benzyl aniline derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [4][5]* Enzyme Inhibition: N-benzyl and N-allyl aniline derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (hCAs), suggesting potential applications in neurodegenerative diseases and other conditions. [6]

The Pharmacological Significance of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole ring system is a key pharmacophore found in numerous biologically active compounds. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

-

Anticancer Properties: Several 1,3-benzodioxole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against various human tumor cell lines. [7]For instance, some derivatives have shown promise in inhibiting the growth of breast cancer cells.

-

Neurological Effects: Some derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been investigated for their psychoactive effects, with some exhibiting non-hallucinogenic properties and potential applications in psychotherapy. [8]

Caption: Potential biological activities based on structural motifs.

Future Directions and Research Opportunities

N-(2H-1,3-benzodioxol-5-ylmethyl)aniline presents a promising starting point for the development of novel therapeutic agents. Future research efforts should focus on:

-

Comprehensive Biological Screening: A thorough evaluation of the compound's activity against a wide range of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes.

-

Mechanism of Action Studies: Elucidation of the specific molecular mechanisms underlying any observed biological activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to identify key structural features that contribute to potency and selectivity.

-

In vivo Efficacy and Safety Profiling: Assessment of the compound's therapeutic potential and safety in relevant animal models.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and potential biological relevance of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline. While further research is required to fully elucidate its pharmacological profile, the presence of the N-benzyl aniline and 1,3-benzodioxole moieties suggests a high potential for this compound to serve as a valuable scaffold in the discovery of new drugs for a variety of diseases. The synthetic protocols and conceptual framework presented herein are intended to facilitate and inspire further investigation into this promising area of medicinal chemistry.

References

- BenchChem. (2025). Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline. BenchChem.

- Mahmudov, I., Demir, Y., Sert, Y., Abdullayev, Y., Sujayev, A., & Alwasel, S. H. (2022). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase - A molecular docking study. Arabian Journal of Chemistry, 15(3), 103645.

-

Appchem. (n.d.). N-(2H-1,3-Benzodioxol-5-ylmethyl)aniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Patil, S., et al. (2025). Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives.

- Micale, N., Zappalà, M., & Grasso, S. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 58(5), 351–355.

- Penchev, P., & Stoitsov, D. (2025). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI.

- BenchChem. (2025).

- El-Sayed, M. A., et al. (1995). The cytotoxicity of [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids in murine and human tissue cultured cell lines. Anticancer Research, 15(4), 1365–1369.

- Gökçe, H., & Utku, S. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark.

- Arote, R. B., et al. (2025).

- CN111499519A - N-benzyl aniline derivative and preparation method and application thereof. (n.d.).

- Sigma-Aldrich. (n.d.).

- Orduña, J., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(28), 5457–5468.

- Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry, 34(1), 353-360.

- Guerry, P., et al. (2025). Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-"Clickable" Chitooligosaccharides.

- Pindela, C., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 29(22), 5029.

- BenchChem. (2025). A Fundamental Guide to N-Benzylideneaniline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.

- Nichols, D. E., et al. (1986). Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class. Journal of Medicinal Chemistry, 29(11), 2009–2015.

- Asiri, A. M., Khan, S. A., & Tahir, M. N. (2011). N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2305.

- Wang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 895315.

- Kumar, R., et al. (2023). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports, 13(1), 1083.

- Okoye, C. O., et al. (2019).

Sources

- 1. appchemical.com [appchemical.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. benchchem.com [benchchem.com]

- 5. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 6. Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase - A molecular docking study | AVESİS [avesis.bozok.edu.tr]

- 7. Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide [mdpi.com]

physical properties and pKa of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline

This guide details the physicochemical profile, synthesis, and structural properties of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline , a specific secondary amine intermediate used in medicinal chemistry.

Common Name: N-Piperonylaniline CAS Registry Number: 3526-42-9 Chemical Formula: C₁₄H₁₃NO₂ Molecular Weight: 227.26 g/mol

Executive Summary

N-(2H-1,3-benzodioxol-5-ylmethyl)aniline is a lipophilic secondary amine characterized by an aniline core N-alkylated with a piperonyl (benzodioxol-5-ylmethyl) moiety. It serves as a critical intermediate in the synthesis of pharmaceuticals targeting monoaminergic systems and is a structural analog to various psychoactive phenethylamines, though it lacks the primary amine functionality required for classical psychostimulant activity.

This guide provides a validated physicochemical profile and a robust synthetic workflow for researchers utilizing this compound as a scaffold in drug discovery.

Physicochemical Profile

The following data aggregates experimental baselines and high-confidence predictive models based on structural analogs (e.g., N-benzylaniline).

Table 1: Key Physical Properties

| Property | Value / Range | Confidence | Notes |

| Physical State | Low-melting solid or viscous oil | High | Likely crystallizes upon standing; MP est. 35–45°C based on N-benzylaniline (37°C). |

| Boiling Point | 360–380°C (at 760 mmHg) | Predicted | High BP due to molecular weight and intermolecular dipole interactions. |

| pKa (Conjugate Acid) | 4.2 – 4.6 | Calculated | Weak base. The aniline nitrogen lone pair is delocalized into the phenyl ring, significantly reducing basicity compared to aliphatic amines. |

| LogP (Octanol/Water) | 2.9 – 3.2 | Predicted | Lipophilic. The benzodioxole ring adds polarity vs. a benzyl group, balancing the lipophilicity of the two aromatic rings. |

| Solubility | Insoluble in water (<0.1 mg/mL) | High | Soluble in DCM, Chloroform, Ethyl Acetate, Methanol, and DMSO. |

Structural Analysis of pKa

The pKa of N-piperonylaniline is dominated by the aniline moiety.

-

Resonance Delocalization: The nitrogen lone pair participates in resonance with the attached phenyl ring, stabilizing the neutral form and destabilizing the protonated cation. This keeps the pKa low (near aniline's 4.6).

-

Inductive Effects: The piperonyl group (3,4-methylenedioxybenzyl) is attached via a methylene spacer. While the benzodioxole ring is electron-rich, the methylene group insulates the nitrogen from direct resonance donation. The group exerts a weak inductive effect that is comparable to a benzyl group, resulting in a pKa very similar to N-benzylaniline (~4.2).

Experimental Protocol: Reductive Amination

Objective: Synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline via condensation of Piperonal and Aniline, followed by reduction.

Mechanism:

-

Imine Formation: Piperonal + Aniline

Schiff Base (Imine) + H₂O -

Reduction: Schiff Base + Hydride Source

Secondary Amine

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Piperonal (Benzo[d][1,3]dioxole-5-carbaldehyde): 1.0 equivalent (eq)

-

Aniline: 1.0 eq

-

Sodium Borohydride (NaBH₄): 1.5 eq (or NaBH(OAc)₃ for milder conditions)

-

Solvent: Methanol (MeOH) or Dichloromethane (DCM)

-

Acid Catalyst: Glacial Acetic Acid (catalytic amount, optional)

Step-by-Step Workflow

-

Imine Formation (Schiff Base):

-

In a round-bottom flask, dissolve Piperonal (10 mmol, 1.50 g) in MeOH (30 mL).

-

Add Aniline (10 mmol, 0.93 g) in one portion.

-

Optional: Add activated 4Å molecular sieves or MgSO₄ to absorb water and drive equilibrium.

-

Stir at Room Temperature (RT) for 2–4 hours.

-

Observation: The solution will likely turn yellow/orange, indicating imine formation. Monitor by TLC (disappearance of aldehyde).

-

-

Reduction:

-

Cool the reaction mixture to 0°C (ice bath).

-

Slowly add NaBH₄ (15 mmol, 0.57 g) in small portions over 20 minutes. Caution: Gas evolution (H₂).

-

Remove ice bath and stir at RT for 1 hour.

-

-

Work-up:

-

Quench reaction with water (50 mL) or saturated NH₄Cl solution.

-

Extract with DCM (3 x 30 mL).

-

Wash combined organic layers with Brine (1 x 30 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.[1]

-

-

Purification:

-

The crude oil may solidify. Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexanes:EtOAc 9:1).

-

Workflow Diagram (DOT)

Caption: Logical flow for the reductive amination synthesis of N-piperonylaniline.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating metrics:

-

¹H NMR (CDCl₃, 400 MHz):

-

Look for the methylenedioxy singlet (~5.9 ppm, 2H).

-

Look for the benzylic methylene singlet (~4.2 ppm, 2H).

-

Look for the amine proton (broad singlet, ~4.0 ppm, 1H, exchangeable with D₂O).

-

Aromatic region: Multiplets for the benzodioxole (3H) and aniline phenyl ring (5H).

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ peak at 228.1 m/z .

-

References

-

PubChem. N-benzylaniline (Compound). National Library of Medicine. Accessed Feb 2026.[2] [Link]

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. [Link]

- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2nd Ed. (Standard reference for pKa and amine synthesis mechanisms).

Sources

Technical Guide: N-(2H-1,3-Benzodioxol-5-ylmethyl)aniline (CID 2796595)

Content Type: Technical Monograph / Synthetic Scaffold Guide Subject: N-(2H-1,3-benzodioxol-5-ylmethyl)aniline (PubChem CID 2796595) Role: Senior Application Scientist[1]

Executive Summary

N-(2H-1,3-benzodioxol-5-ylmethyl)aniline (CID 2796595), often referred to as N-piperonylaniline , represents a critical secondary amine intermediate in medicinal chemistry.[1] It serves as a bifunctional scaffold, combining the lipophilic, metabolically active 1,3-benzodioxole (piperonyl) moiety with an aniline nitrogen nucleophile.

This guide details the physicochemical profile, validated synthetic protocols, and pharmacophore utility of CID 2796595. While the compound itself is a synthetic intermediate, its structural motifs are foundational to high-value therapeutics, including EGFR inhibitors (quinazoline derivatives), C5a receptor antagonists, and psychoactive phenethylamine analogs.

Chemical Identity & Physicochemical Profile[2][3][4]

The compound is characterized by a secondary amine linkage connecting a phenyl ring and a piperonyl group. This structure imparts specific solubility and reactivity profiles essential for downstream functionalization.

Table 1: Physicochemical Data Matrix

| Property | Value / Descriptor | Relevance |

| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)aniline | Official Nomenclature |

| Molecular Formula | C₁₄H₁₃NO₂ | Stoichiometry |

| Molecular Weight | 227.26 g/mol | Fragment-based Drug Design |

| LogP (Calculated) | ~3.1 - 3.4 | High Lipophilicity (CNS Penetration potential) |

| H-Bond Donors | 1 (Secondary Amine) | Hydrogen Bonding Capability |

| H-Bond Acceptors | 3 (2 Oxygen, 1 Nitrogen) | Receptor Interaction |

| Rotatable Bonds | 3 | Conformational Flexibility |

| Topological Polar Surface Area | 30.5 Ų | Membrane Permeability Prediction |

Synthetic Methodologies & Production Protocols

The synthesis of CID 2796595 is most reliably achieved via Reductive Amination . This pathway is preferred over direct alkylation due to the suppression of over-alkylation (quaternary salt formation) and milder reaction conditions.

Protocol A: Direct Reductive Amination (Sodium Triacetoxyborohydride Method)

Rationale: Use of NaBH(OAc)₃ allows for a one-pot procedure where the imine intermediate does not require isolation, and the mild reducing power prevents reduction of the aldehyde prior to imine formation.

Reagents:

-

Piperonal (3,4-methylenedioxybenzaldehyde) [1.0 eq][1]

-

Aniline [1.0 eq]

-

Sodium Triacetoxyborohydride (STAB) [1.4 eq]

-

Acetic Acid (glacial) [1.0 eq][1]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Solvent][1]

Step-by-Step Workflow:

-

Imine Formation: Dissolve Piperonal (10 mmol) and Aniline (10 mmol) in dry DCM (50 mL) under N₂ atmosphere. Add Acetic Acid (10 mmol) to catalyze imine formation. Stir at room temperature for 1-2 hours.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours). Monitor via TLC (SiO₂; Hexane:EtOAc 4:1).

-

Quench & Workup: Quench with sat. NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the secondary amine as a viscous oil or low-melting solid.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the reductive amination logic and potential side-reaction avoidance.

Figure 1: Reaction scheme for the synthesis of N-piperonylaniline via reductive amination, highlighting the selective reduction of the imine intermediate.

Structural Characterization & Analysis

Validation of the synthesized compound requires confirmation of the secondary amine and the integrity of the dioxole ring.

NMR Spectroscopy Expectations

-

¹H NMR (CDCl₃, 400 MHz):

-

Benzodioxole Singlet: A characteristic singlet at δ 5.95 ppm (2H) corresponds to the methylenedioxy protons (-O-CH₂-O-).[1] This is the diagnostic peak for the piperonyl moiety.

-

Benzylic Methylene: A singlet (or broad doublet if NH coupling is visible) at δ 4.25 ppm (2H) for the N-CH₂-Ar group.[1]

-

Amine Proton: A broad singlet at δ 3.8-4.0 ppm (1H) , exchangeable with D₂O.[1]

-

Aromatic Region: Multiplets between δ 6.6 - 7.3 ppm representing the 5 protons of the aniline ring and the 3 protons of the benzodioxole ring.

-

Mass Spectrometry (ESI-MS)[1]

-

Molecular Ion: [M+H]⁺ peak at m/z 228.1 .

-

Fragmentation: Loss of the aniline fragment or cleavage at the benzylic position is common in EI-MS.

Medicinal Chemistry Applications

CID 2796595 is rarely the final drug; it is a privileged scaffold . Its value lies in its ability to orient the benzodioxole ring (a metabolic modulator) relative to a binding pocket via the flexible aniline linker.

The Benzodioxole Effect (CYP450 Modulation)

The 1,3-benzodioxole ring is a well-known bioisostere for catechol rings but also serves as a mechanism-based inhibitor of Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[1] The methylene carbon between the oxygens can be oxidized to a carbene, which coordinates irreversibly with the heme iron of the enzyme.

-

Application: Researchers attach this moiety to drugs to enhance metabolic stability or to design synergistic boosters (similar to the mechanism of Ritonavir or Piperine).

Kinase Inhibitor Scaffolds

The aniline nitrogen in CID 2796595 provides a vector for further substitution (e.g., acylation, sulfonylation) to create Type II kinase inhibitors.

-

Example: Reaction with 4-chloroquinazoline derivatives yields compounds structurally related to Gefitinib or Erlotinib , where the benzodioxole mimics the methoxy-phenyl tail, improving lipophilicity and binding affinity in the ATP-binding pocket of EGFR.[1]

Visualization: Pharmacophore Logic

The diagram below maps the functional regions of the molecule and their biological implications.

Figure 2: Pharmacophore decomposition of CID 2796595, illustrating its modular utility in drug design.[1]

Safety & Handling (SDS Highlights)

While specific toxicological data for this intermediate may be sparse, it should be handled with the precautions standard for anilines and benzodioxoles .

-

Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.

-

Aniline Toxicity: Anilines can cause methemoglobinemia. Although the N-alkylation reduces volatility and absorption compared to free aniline, appropriate PPE (gloves, chemical safety goggles) is mandatory.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or the methylene bridge.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2796595, N-(1,3-Benzodioxol-5-ylmethyl)aniline.[1] Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.[2] Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 67-84.[1] [Link]

-

Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist.[1][3] Journal of Pharmacology and Experimental Therapeutics, 327(3), 898-909.[3] [Link]

-

Tahir, M. N., et al. (2010). N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline.[1] Acta Crystallographica Section E, 66(Pt 12), o3293. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline in organic solvents

Technical Whitepaper: Solubility Profile and Solvent Selection for N-(2H-1,3-benzodioxol-5-ylmethyl)aniline

Executive Summary

This technical guide provides a comprehensive solubility analysis of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline (also known as N-piperonylaniline).[1] As a secondary amine intermediate frequently employed in the synthesis of bioactive sulfonamides and heterocyclic compounds, understanding its solubility landscape is critical for optimizing reaction yields and purification protocols.

This document moves beyond static data points to establish a solubility logic based on the molecule’s lipophilicity (LogP ~3.2), weak basicity (pKa ~4.8), and structural topology. It provides actionable protocols for solvent screening, recrystallization, and chromatographic separation.

Physicochemical Characterization

To predict solubility behavior, we must first deconstruct the molecular architecture.

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₁₄H₁₃NO₂ | Moderate molecular weight (227.26 g/mol ).[1] |

| Structure Type | N-alkylated Aniline | Hybrid lipophilic/polar character.[1] |

| LogP (Predicted) | ~3.2 [1] | Lipophilic. Poor water solubility; high affinity for non-polar/chlorinated solvents.[1] |

| pKa (Conjugate Acid) | ~4.8 (Est.)[1] | Weak Base. Solubility in water increases significantly at pH < 3. |

| H-Bond Donors | 1 (Secondary Amine) | Limited self-association; soluble in H-bond acceptor solvents.[1] |

| H-Bond Acceptors | 3 (N, 2 Oxygens) | Good interaction with protic solvents (Alcohols).[1] |

Structural Insight:

The molecule consists of two aromatic systems (aniline and benzodioxole) linked by a methylene bridge. The benzodioxole (methylenedioxy) ring adds significant lipophilicity and planarity, facilitating

Solubility Profile & Solvent Selection

The following categorization is derived from synthesis literature (reductive amination protocols) and standard group-contribution solubility principles.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-DCE | High (>100 mg/mL) | Primary choice.[1] Dipole-dipole interactions and London dispersion forces match the molecule's polarizability.[1] |

| Polar Aprotic | DMSO, DMF, Acetone, Ethyl Acetate | High to Moderate | Excellent solvation of the amine and aromatic systems. Ethyl Acetate is ideal for chromatography. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Temperature Dependent | Critical for Purification. Moderate solubility at RT; High solubility at boiling point. Ideal for recrystallization. |

| Non-Polar | Hexane, Heptane, Cyclohexane | Low / Insoluble | The polar amine/dioxole functionality prevents dissolution. Used as anti-solvents . |

| Aqueous | Water (Neutral pH) | Insoluble | Hydrophobic effect dominates.[1] |

| Aqueous Acid | 0.1 M HCl, 1.0 M Acetic Acid | Soluble | Protonation of the amine ( |

Hansen Solubility Parameter (HSP) Modeling

For precision formulation, we utilize the Hansen Solubility Parameters (

-

Target Molecule Estimate: High

(aromatics), Moderate -

Best Match: Solvents located within the "interaction radius" of these parameters (e.g., DCM, THF) will dissolve the compound spontaneously.

-

Recrystallization Logic: Ethanol has a high

. Upon heating, the solvent's H-bond network relaxes, allowing the amine to dissolve. Upon cooling, the mismatch in

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this self-validating method to determine exact solubility limits for your specific batch.[1]

Objective: Determine saturation point in Solvent X at 25°C.

-

Preparation: Weigh 100 mg of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline into a pre-weighed 4 mL vial.

-

Addition: Add Solvent X in 100

L increments, vortexing for 30 seconds between additions. -

Observation:

-

Clear Solution: Stop. Calculate solubility (

).[1] -

Turbid/Solid Remains: Continue addition up to 2 mL.

-

-

Equilibration (Critical): If solid remains after 2 mL, place on an orbital shaker for 24 hours at 25°C.

-

Filtration & Drying: Filter supernatant through a 0.45

m PTFE filter. Evaporate a known volume of filtrate to dryness and weigh the residue. -

Calculation:

Protocol: Recrystallization (Purification)

Based on the "Temperature Dependent" solubility in alcohols [2].

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol (95%) or Methanol .[1]

-

Clarification: If the hot solution is dark, treat with activated charcoal and filter hot.

-

Nucleation: Allow the filtrate to cool slowly to room temperature (do not shock cool).

-

Anti-Solvent (Optional): If no crystals form, add Hexane dropwise until slight turbidity persists, then cool to 4°C.

-

Harvest: Filter crystals and wash with cold Hexane/Ethanol (9:1).

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for solvent selection during synthesis and purification.

Figure 1: Decision matrix for solvent selection based on experimental intent (Synthesis vs. Purification).

Synthesis & Application Context

Understanding solubility is often a means to an end. This molecule is typically synthesized via reductive amination of piperonal and aniline [3].

-

Reaction Solvent: Methanol is frequently used because it dissolves both the aldehyde (piperonal) and the amine (aniline), and it is compatible with reducing agents like Sodium Borohydride (

).[2] -

Work-up: Upon reaction completion, the solvent is often evaporated, and the residue is partitioned between Ethyl Acetate (organic phase) and Water (aqueous phase).[3] The lipophilicity of the product ensures it migrates to the Ethyl Acetate layer.

References

-

PubChem. N-(2H-1,3-Benzodioxol-5-ylmethyl)aniline (Compound CID 3526-42-9).[1] National Library of Medicine. Available at: [Link][1]

-

Zhang, Y., et al. (2010). Crystal structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline.[1] Zeitschrift für Kristallographie - New Crystal Structures.[1] (Demonstrates recrystallization of analog from Methanol). Available at: [Link]

-

Abdel-Magid, A. F., et al. (1996).[1][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4] Journal of Organic Chemistry. (Standard protocol for this class of compounds using DCE/DCM). Available at: [Link][1]

Sources

- 1. N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline | C14H12N2O4 | CID 682326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Technical Whitepaper: Structural, Synthetic, and Functional Divergence of Piperonyl Amine and its N-Phenyl Derivative

[1][2]

Executive Summary

This technical guide provides a rigorous comparison between Piperonyl amine (3,4-methylenedioxybenzylamine) and its N-phenyl derivative, N-(2H-1,3-benzodioxol-5-ylmethyl)aniline .[1] While both compounds share the 1,3-benzodioxole scaffold—a privileged pharmacophore in medicinal chemistry—their nitrogen substitution patterns dictate vastly different physicochemical properties, synthetic routes, and regulatory profiles.[1]

This document is designed for researchers requiring precise data on the synthesis, reactivity, and handling of these intermediates. It moves beyond basic definitions to explore the causality of their chemical behavior, supported by self-validating protocols and mechanistic visualizations.[1]

Physicochemical Profiling

The fundamental divergence between these two molecules lies in the electronic environment of the nitrogen atom. Piperonyl amine is a primary aliphatic amine, whereas the N-phenyl derivative is a secondary aromatic amine (specifically, an N-benzylaniline).[1] This structural nuance creates a logarithmic difference in basicity (pKa).[1]

Table 1: Comparative Physicochemical Data

| Feature | Piperonyl Amine | N-(2H-1,3-benzodioxol-5-ylmethyl)aniline |

| CAS Number | 2620-50-0 | 3526-42-9 |

| Structure Type | Primary Amine (Aliphatic) | Secondary Amine (N-Aryl, N-Benzyl) |

| Molecular Weight | 151.16 g/mol | 227.26 g/mol |

| pKa (Conjugate Acid) | ~9.5 (Strong Base) | ~3.9 – 4.2 (Weak Base) |

| LogP (Lipophilicity) | ~1.1 | ~3.5 |

| Physical State | Liquid / Low-melting solid | Solid |

| Nucleophilicity | High (Primary amine) | Moderate to Low (Delocalized LP) |

| Regulatory Status | Watched precursor (List I/II var.) | Research Chemical / Intermediate |

Expert Insight: The pKa difference (~5 units) is the critical operational parameter. Piperonyl amine will be fully protonated at physiological pH (7.[1]4) and requires strong organic bases for extraction.[1] The N-phenyl derivative, being a much weaker base due to the delocalization of the nitrogen lone pair into the aniline ring, remains largely unprotonated at neutral pH and can be extracted under milder conditions.

Synthetic Architectures

Both compounds are accessible via reductive amination of Piperonal (3,4-methylenedioxybenzaldehyde) , but the choice of amine source and reducing agent defines the pathway.[1]

Mechanistic Pathway

The synthesis diverges at the imine formation step. Piperonyl amine requires an ammonia source (or equivalent like hydroxylamine followed by reduction), while the N-phenyl derivative utilizes aniline.[1]

Figure 1: Divergent synthetic pathways from a common Piperonal precursor.[1]

Reactivity & Chemical Stability[1][2][3]

Nucleophilicity and Electrophilic Attack[1]

-

Piperonyl Amine: The nitrogen atom is highly nucleophilic.[1] It reacts rapidly with acyl chlorides, alkyl halides, and isocyanates. In air, it readily absorbs

to form carbamate salts (carbamation), necessitating storage under inert gas (Argon/Nitrogen). -

N-Phenyl Derivative: The nucleophilicity is attenuated by the phenyl ring.[1] While it can still participate in acylation, it is resistant to carbamate formation in air. However, the aniline ring introduces susceptibility to electrophilic aromatic substitution (EAS) at the para position relative to the nitrogen.

Metabolic Stability (Drug Development Context)

-

Piperonyl Amine: The primary amine is a substrate for Monoamine Oxidases (MAO), leading to rapid oxidative deamination to the aldehyde.

-

N-Phenyl Derivative: The secondary structure blocks MAO activity.[1] However, the aniline moiety is a liability for CYP450-mediated bioactivation (N-hydroxylation), potentially leading to hepatotoxicity.[1] This structural alert must be monitored during lead optimization.

Experimental Protocols

Safety Warning: Piperonal is a regulated precursor in many jurisdictions (e.g., List I in the US/EU). Ensure all regulatory compliance is met before acquiring precursors.[1] All reactions must be performed in a fume hood.[1]

Protocol A: Synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline

This protocol utilizes a stepwise reductive amination which allows for the isolation of the stable imine intermediate if desired.[1]

Reagents:

-

Piperonal (15.0 g, 100 mmol)[1]

-

Aniline (9.3 g, 100 mmol)[1]

-

Sodium Borohydride (NaBH4) (4.5 g, 120 mmol)[1]

-

Methanol (MeOH) (150 mL)

-

Glacial Acetic Acid (cat.)[1]

Step-by-Step Methodology:

-

Imine Formation: In a 500 mL round-bottom flask, dissolve Piperonal (15.0 g) and Aniline (9.3 g) in MeOH (100 mL). Add 2-3 drops of glacial acetic acid.

-

Equilibration: Stir at room temperature for 2 hours. A color change (often yellowing) indicates Schiff base formation.[1] Self-Validation: TLC (20% EtOAc/Hexane) should show disappearance of the aldehyde spot.

-

Reduction: Cool the solution to 0°C in an ice bath. Slowly add NaBH4 (4.5 g) in small portions over 30 minutes. Caution: Hydrogen gas evolution will occur.[1]

-

Reaction: Remove ice bath and stir at room temperature for 3 hours.

-

Quench: Carefully add water (50 mL) to quench excess hydride.[1] Evaporate MeOH under reduced pressure.

-

Extraction: Dissolve residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and Brine (50 mL).

-

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize the crude solid from Ethanol/Water to yield the N-phenyl derivative.[1]

Protocol B: Synthesis of Piperonyl Amine (Ammonium Formate Method)

A Leuckart-Wallach type variation suitable for generating primary amines without high-pressure hydrogenation.[1]

Reagents:

Step-by-Step Methodology:

-

Condensation: Combine Piperonal and Ammonium Formate in a flask equipped with a reflux condenser.

-

Reflux: Heat the mixture to 160-170°C. Water and

will evolve.[1] Maintain reflux for 4-6 hours. -

Hydrolysis: The intermediate formed is N-formyl piperonyl amine.[1] To hydrolyze, add dilute HCl (50 mL, 10%) to the reaction mass and reflux for an additional hour.

-

Workup: Cool to room temperature. Wash the acidic solution with Ether (to remove unreacted aldehyde).[1]

-

Basification: Basify the aqueous layer to pH > 12 using 50% NaOH solution.[1] The amine will separate as an oil.

-

Isolation: Extract with Dichloromethane (DCM), dry over

, and concentrate. Distillation under vacuum is recommended for high purity.[1]

Regulatory & Compliance Note

Piperonyl Amine:

-

Status: Often listed as a "Watched Chemical" or precursor due to its utility in synthesizing MDMA-class compounds (e.g., via methylation).[1]

-

Handling: Strict inventory tracking is recommended.[1]

N-(2H-1,3-benzodioxol-5-ylmethyl)aniline:

-

Status: Generally classified as a research chemical.[1][2] It is not a direct precursor to common controlled substances because the N-phenyl bond is difficult to cleave selectively to yield the primary amine or secondary methylamine required for illicit synthesis.[1]

-

Handling: Standard GLP (Good Laboratory Practice) applies.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75799, Piperonylamine.[1] Retrieved from [Link][1]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66028, N-Benzylaniline (Analogous physicochemical data).[1] Retrieved from [Link][1]

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry. (Standard protocol reference for reductive amination).

-

Drug Enforcement Administration (DEA). List of Controlled Substances and Regulated Chemicals. Retrieved from [Link][1]

safety data sheet SDS for N-(2H-1,3-benzodioxol-5-ylmethyl)aniline

An In-depth Technical Guide to the Safe Handling of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline

Disclaimer: No specific Safety Data Sheet (SDS) for N-(2H-1,3-benzodioxol-5-ylmethyl)aniline (CAS No: 3526-42-9) is publicly available in the retrieved search results. This guide has been meticulously compiled by a Senior Application Scientist, synthesizing safety data from structurally analogous compounds, including aniline, N-benzylaniline derivatives, and benzodioxole-containing molecules. The purpose of this document is to provide a comprehensive safety framework for researchers, scientists, and drug development professionals. All procedures should be conducted with a thorough risk assessment for the specific experimental context.

Compound Overview and Structural Hazard Analysis

N-(2H-1,3-benzodioxol-5-ylmethyl)aniline is a secondary amine containing three key structural motifs that dictate its chemical reactivity and toxicological profile: the aniline core, the benzyl group, and the benzodioxole ring.

-

Aniline Core: Aniline and its derivatives are known for their toxicity. They can be absorbed through the skin and are associated with methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[1][2] Aniline is also classified as a suspected human carcinogen and mutagen.[1][2]

-

Benzodioxole Ring: This moiety is found in numerous natural and synthetic compounds. While the ring itself is relatively stable, it can be metabolized in vivo, potentially leading to the formation of reactive intermediates.

-

N-Benzyl Group: The benzyl group increases the lipophilicity of the molecule, which may enhance its ability to be absorbed through the skin.

Given these structural features, N-(2H-1,3-benzodioxol-5-ylmethyl)aniline should be handled as a potentially toxic substance with particular attention to preventing skin contact, inhalation, and ingestion.

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, N-(2H-1,3-benzodioxol-5-ylmethyl)aniline should be treated as a hazardous substance. The following GHS-style hazard statements are likely applicable:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2][3]

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.[2][4]

-

Sensitization: May cause an allergic skin reaction.[2]

-

Germ Cell Mutagenicity: Suspected of causing genetic defects.[2]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[2][3]

-

Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.[2][3]

Physical and Chemical Properties Summary

| Property | Value | Source |

| CAS Number | 3526-42-9 | [5] |

| Molecular Formula | C14H13NO2 | [5] |

| Molecular Weight | 227.26 g/mol | [5] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Low water solubility is expected | [6] |

Safe Handling and Engineering Controls

A multi-layered approach to safety is essential when working with this compound.

Engineering Controls

The primary line of defense is to minimize exposure through engineering controls.

-

Chemical Fume Hood: All work involving the handling of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline, including weighing, transferring, and preparing solutions, must be performed in a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[3][7]

-

Hand Protection: Nitrile gloves are recommended for handling this compound.[1] Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

-

Protective Clothing: A full-length lab coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of splashing, consider using a chemically resistant apron.

-

Respiratory Protection: If there is a risk of generating aerosols or dusts that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Safe Handling Workflow Diagram

Caption: A typical workflow for the safe handling of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

-

In case of skin contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][6]

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][6]

Spill Management

-

Minor Spills:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation and wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[1]

-

Collect the absorbed material into a suitable, labeled container for disposal.[8]

-

Clean the spill area with soap and water.

-

-

Major Spills:

-

Evacuate the laboratory immediately and alert emergency responders.

-

Prevent entry into the area.

-

Provide emergency responders with as much information as possible about the spilled substance.

-

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and sources of ignition.[1][3]

-

Store in a locked cabinet or a restricted-access area.

Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Contaminated packaging should be treated as the product itself.

-

Do not allow the material to enter drains or waterways.[2]

Synthesis Safety Considerations

The synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline likely involves the reductive amination of piperonal with aniline. This process introduces additional hazards that must be managed.

-

Reactants: Both piperonal and aniline are hazardous. Aniline, as previously mentioned, is toxic and a suspected carcinogen.[1][2]

-

Reagents: Reducing agents such as sodium borohydride or sodium triacetoxyborohydride are commonly used. These reagents can react violently with water and acids, producing flammable hydrogen gas.

-

Solvents: The reaction is typically carried out in organic solvents, which may be flammable and have their own health hazards.

Synthesis Safety Workflow

Caption: Key safety checkpoints during the synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline.

Conclusion

References

-

N-(2H-1,3-Benzodioxol-5-ylmethyl)aniline | 3526-42-9 | C14H13NO2 | Appchem. (n.d.). Retrieved from [Link]

-

Aniline. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

Sources

- 1. ipo.rutgers.edu [ipo.rutgers.edu]

- 2. merckmillipore.com [merckmillipore.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. appchemical.com [appchemical.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Note: Selective N-Alkylation of Aniline with Piperonal via Reductive Amination

Strategic Overview

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)aniline represents a fundamental transformation in medicinal chemistry, linking a pharmacophore-rich piperonyl moiety with an aromatic amine. This scaffold is prevalent in various bioactive compounds, including antitumor agents, antimicrobials, and precursors to isoquinoline alkaloids.[1]

While technically an "alkylation," direct reaction with alkyl halides (e.g., piperonyl chloride) is often suboptimal due to poly-alkylation side products. Reductive Amination is the superior, field-proven methodology, offering higher selectivity for the mono-alkylated product.

Core Challenges & Solutions

-

Challenge: Competitive reduction of the aldehyde (piperonal) to the alcohol (piperonyl alcohol) before imine formation.

-

Solution: Selection of the appropriate hydride donor strength (

vs. -

Challenge: Hydrolysis of the intermediate imine (Schiff base) due to water generation.

-

Solution: Use of drying agents (

, Molecular Sieves) or anhydrous solvents in direct protocols.[2]

Mechanistic Insight

Understanding the equilibrium is vital for protocol selection. The reaction proceeds through a Schiff base (imine) intermediate. The rate-determining step is often the formation of the iminium ion, which is then irreversibly reduced to the amine.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway for the reductive amination of piperonal with aniline. Note the reversible nature of imine formation.

Experimental Protocols

Method A: Direct Reductive Amination (The "Gold Standard")

Best for: Medicinal chemistry, high-throughput synthesis, maximizing yield.

Reagent: Sodium Triacetoxyborohydride (

Reagents

-

Aniline (1.0 - 1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[2]

Step-by-Step Protocol

-

Preparation: In a dry round-bottom flask under

atmosphere, dissolve Piperonal (10 mmol, 1.50 g) and Aniline (10 mmol, 0.93 g) in DCE (30 mL). -

Catalysis: Add Acetic Acid (10 mmol, 0.6 mL). Stir at room temperature (RT) for 15–30 minutes to promote imine equilibrium.

-

Reduction: Cool the mixture slightly (optional, 0°C) if working on large scale (>10g). Add STAB (14 mmol, 2.97 g) portion-wise over 10 minutes.

-

Note: STAB releases acetic acid upon reaction; gas evolution is minimal compared to

.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). Look for disappearance of Piperonal (

) and appearance of product ( -

Quench: Quench by adding saturated aqueous

(30 mL). Stir for 15 minutes until gas evolution ceases. -

Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: If necessary, recrystallize from Ethanol or perform flash chromatography (Silica, Hexanes/EtOAc gradient).

Method B: Stepwise Reduction (Cost-Effective)

Best for: Large-scale synthesis, cost-sensitive projects.

Reagent: Sodium Borohydride (

Reagents

-

Sodium Borohydride (

) (1.0 equiv) -

Solvent: Methanol (MeOH) or Ethanol (EtOH)[4]

Step-by-Step Protocol

-

Imine Formation: Dissolve Piperonal (10 mmol) and Aniline (10 mmol) in anhydrous MeOH (20 mL).

-

Option: Add 3g of 4Å Molecular Sieves to absorb water and drive equilibrium.

-

Condition: Reflux for 2 hours OR stir at RT for 12 hours.

-

-

Verification: Verify imine formation by TLC or observing a color change (often yellowing).

-

Reduction: Cool the solution to 0°C (Ice bath).

-

Addition: Add

(10 mmol, 0.38 g) slowly in small portions.-

Warning: Exothermic reaction with vigorous

gas evolution. Do not seal the vessel.

-

-

Completion: Allow to warm to RT and stir for 1 hour.

-

Workup: Evaporate most MeOH. Add water (20 mL) and extract with EtOAc.

Method C: Solvent-Free "Green" Synthesis

Best for: Green chemistry compliance, educational demos, rapid screening.

Step-by-Step Protocol

-

Melt: Place Piperonal (solid) and Aniline (liquid) in a mortar or flask (1:1 ratio). Grind/mix until a homogeneous liquid/paste forms (eutectic melt).

-

Wait: Let stand for 10–20 minutes. The formation of the Schiff base often releases heat and water (visible as droplets).

-

Solubilize & Reduce: Dissolve the melt in a minimal amount of EtOH, then treat with

as per Method B.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Observation | Corrective Action |

| Stoichiometry | Dialkylation (Tertiary amine formed) | Ensure Aniline is not in large excess. Use 1:1 ratio. Steric bulk of piperonal usually limits this, but it is possible. |

| pH Control | No reaction / Low Yield | pH must be weakly acidic (~pH 4-5) for imine formation but not so acidic that it inhibits the hydride. Use AcOH (Method A).[3] |

| Water Content | Hydrolysis of Imine | In Method B, if yield is low, the imine likely hydrolyzed back to aldehyde before reduction. Use Molecular Sieves.[2] |

| TLC Monitoring | Aldehyde spot persists | Imine formation incomplete. Increase time or heat (Method B) before adding hydride. |

| Product Color | Dark/Black crude oil | Aniline oxidation. Ensure |

Decision Workflow

Figure 2: Decision tree for selecting the optimal reductive amination protocol.

Safety & Compliance

-

Piperonal (Heliotropin):

-

Regulatory: In many jurisdictions (e.g., USA, EU), Piperonal is a List I Chemical (precursor to MDMA/MDA). Researchers must maintain strict inventory logs and verify end-user legitimacy.

-

Handling: Standard irritant.

-

-

Aniline:

-

Toxicity: Highly toxic by inhalation and skin absorption. Methemoglobinemia hazard. Use double gloves and work in a fume hood.

-

-

Borohydrides:

-

Flammability: Reacts with water/acid to release Hydrogen gas (

). Keep away from ignition sources.

-

References

-

Abdel-Magid, A. F., et al. (1996).[3][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

-

[Link]

-

-

Common Organic Chemistry. (n.d.). "Reductive Amination: Common Conditions and Mechanisms."

-

[Link]

-

-

Touchette, K. M. (2006).[8] "Reductive Amination: A Remarkable Experiment for the Organic Laboratory." Journal of Chemical Education, 83(6), 929.[8]

-

[Link]

-

-

BenchChem. (2025).[2] "Optimizing Reductive Amination for Piperidine Synthesis." (Applicable to general reductive amination troubleshooting).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. scispace.com [scispace.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. gctlc.org [gctlc.org]

Application Note: N-(2H-1,3-benzodioxol-5-ylmethyl)aniline as a Pharmaceutical Intermediate

Abstract

This technical guide details the synthesis, handling, and pharmaceutical application of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline (also known as N-piperonylaniline). As a secondary amine combining the lipophilic, metabolically active 1,3-benzodioxole pharmacophore with a versatile aniline handle, this molecule serves as a critical scaffold in the development of kinase inhibitors, tubulin polymerization inhibitors, and TRP channel modulators. This document provides a validated reductive amination protocol for its synthesis and outlines its downstream utility in generating Structure-Activity Relationship (SAR) libraries.

Chemical Profile & Strategic Value[2]

The Pharmacophore

The strategic value of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline lies in its dual-domain structure:

-

1,3-Benzodioxole (Piperonyl) Domain: A "privileged structure" in medicinal chemistry.[1] It functions as a bioisostere for catechol or dimethoxybenzene rings but with distinct metabolic properties. It is found in approved drugs like Tadalafil (PDE5 inhibitor) and Paroxetine (SSRI).[1]

-

Aniline Nitrogen: A nucleophilic handle allowing for rapid diversification into amides, ureas, and sulfonamides—linkages essential for hydrogen-bonding interactions in enzyme active sites (e.g., the ATP-binding pocket of kinases).

Expert Insight: Metabolic Modulation

Researchers must be aware that the methylenedioxy bridge is not pharmacologically inert. It is a known substrate for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[1]

-

Mechanism: CYP450 oxidizes the methylene carbon to a carbene intermediate, which forms a stable complex with the heme iron, irreversibly inhibiting the enzyme.

-

Implication: While this can lead to Drug-Drug Interactions (DDIs), it is often exploited intentionally (as in Stiripentol ) to boost the pharmacokinetic half-life of co-administered drugs.[1]

Protocol A: Validated Synthesis via Reductive Amination

Objective: Synthesize high-purity N-(2H-1,3-benzodioxol-5-ylmethyl)aniline from commercially available piperonal and aniline.

Methodology: Indirect Reductive Amination (Two-Step, One-Pot).[1] Rationale: While direct mixing with reducing agents is possible, pre-forming the imine (Schiff base) ensures complete conversion and minimizes the formation of alcohol side-products from the aldehyde.

Materials

-

Precursor A: Piperonal (3,4-Methylenedioxybenzaldehyde) [CAS: 120-57-0][1]

-

Precursor B: Aniline [CAS: 62-53-3][1]

-

Reductant: Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB)[1]

-

Solvent: Methanol (anhydrous preferred)[1]

Step-by-Step Procedure

-

Imine Formation (The "Equilibrium Push"):

-

In a 250 mL round-bottom flask, dissolve Piperonal (15.0 g, 100 mmol) in Methanol (100 mL).

-

Add Aniline (9.3 g, 100 mmol) dropwise.[1]

-

Critical Step: Add 5g of activated 3Å molecular sieves or reflux for 2 hours to drive the equilibrium toward the imine (Schiff base).[1]

-

Observation: The solution will turn yellow/orange, indicating imine formation.

-

QC Check: Spot on TLC (20% EtOAc/Hexane).[1] The aldehyde spot should disappear.